molecular formula C17H21ClN2O2 B13404747 3-Tropanylindole-3-carboxylate monohydrochloride

3-Tropanylindole-3-carboxylate monohydrochloride

Cat. No.: B13404747
M. Wt: 320.8 g/mol
InChI Key: ZAOQBEAHJFSJLY-NBVCILBMSA-N
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Preparation Methods

The synthesis of 3-Tropanylindole-3-carboxylate monohydrochloride involves several steps. One common synthetic route includes the esterification of 1H-Indole-3-carboxylic acid with 3-endo-8-methyl-8-azabicyclo[3.2.1]oct-3-yl alcohol under acidic conditions to form the ester. This is followed by the addition of hydrochloric acid to obtain the monohydrochloride salt . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Tropanylindole-3-carboxylate monohydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-Tropanylindole-3-carboxylate monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

3-Tropanylindole-3-carboxylate monohydrochloride exerts its effects by selectively antagonizing the 5-HT3 serotonin receptors. These receptors are located in the central and peripheral nervous systems and play a crucial role in the emetic response. By blocking these receptors, the compound prevents the binding of serotonin, thereby inhibiting the vomiting reflex . The molecular targets include the 5-HT3 receptors, and the pathways involved are primarily related to the serotonin signaling pathway .

Properties

Molecular Formula

C17H21ClN2O2

Molecular Weight

320.8 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3H-indole-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H20N2O2.ClH/c1-19-11-6-7-12(19)9-13(8-11)21-17(20)15-10-18-16-5-3-2-4-14(15)16;/h2-5,10-13,15H,6-9H2,1H3;1H/t11-,12+,13?,15?;

InChI Key

ZAOQBEAHJFSJLY-NBVCILBMSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C3C=NC4=CC=CC=C34.Cl

Origin of Product

United States

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